(E)-4-methoxy-N'-phenyl-N-(phenylcarbamothioyl)benzimidamide
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Overview
Description
(E)-4-methoxy-N’-phenyl-N-(phenylcarbamothioyl)benzimidamide is an organic compound that belongs to the class of benzimidamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-methoxy-N’-phenyl-N-(phenylcarbamothioyl)benzimidamide typically involves the reaction of 4-methoxybenzimidamide with phenyl isothiocyanate under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-4-methoxy-N’-phenyl-N-(phenylcarbamothioyl)benzimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents like chloroform or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (E)-4-methoxy-N’-phenyl-N-(phenylcarbamothioyl)benzimidamide can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound could be investigated for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.
Medicine
In medicinal chemistry, (E)-4-methoxy-N’-phenyl-N-(phenylcarbamothioyl)benzimidamide might be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (E)-4-methoxy-N’-phenyl-N-(phenylcarbamothioyl)benzimidamide would depend on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxybenzimidamide
- Phenyl isothiocyanate
- N-phenylbenzimidamide
Uniqueness
(E)-4-methoxy-N’-phenyl-N-(phenylcarbamothioyl)benzimidamide is unique due to its specific structural features, such as the presence of both methoxy and phenylcarbamothioyl groups. These features may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
(1Z)-1-[anilino-(4-methoxyphenyl)methylidene]-3-phenylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3OS/c1-25-19-14-12-16(13-15-19)20(22-17-8-4-2-5-9-17)24-21(26)23-18-10-6-3-7-11-18/h2-15H,1H3,(H2,22,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZERZOJQOXSUEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NC(=S)NC2=CC=CC=C2)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=N/C(=S)NC2=CC=CC=C2)/NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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